molecular formula C26H19ClFN3OS B11455683 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11455683
M. Wt: 476.0 g/mol
InChI Key: LVAKPMBBELNSOS-UHFFFAOYSA-N
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Description

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various functional groups, including chloro, fluoro, methoxy, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.

    Introduction of Substituents: The chloro, fluoro, methoxy, and phenyl groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions, while the methoxy group can be introduced through methylation reactions.

    Final Assembly: The final step involves the coupling of the substituted pyrrolopyrimidine core with the remaining substituents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., chlorine, bromine), methylating agents (e.g., methyl iodide), and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may remove halogen or nitro groups.

Scientific Research Applications

4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: This compound is unique due to its specific combination of substituents and its pyrrolopyrimidine core.

    Other Pyrrolopyrimidines: Compounds with similar core structures but different substituents may have different chemical and biological properties.

Uniqueness

The uniqueness of 4-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific combination of substituents, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H19ClFN3OS

Molecular Weight

476.0 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H19ClFN3OS/c1-32-19-12-10-18(11-13-19)31-14-20(17-6-3-2-4-7-17)24-25(31)29-16-30-26(24)33-15-21-22(27)8-5-9-23(21)28/h2-14,16H,15H2,1H3

InChI Key

LVAKPMBBELNSOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=C(C=CC=C4Cl)F)C5=CC=CC=C5

Origin of Product

United States

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